9,10-Bis[(triisopropylsilyl)ethynyl]anthracene (TIPS-anthracene) is a highly functionalized acene derivative distinguished by its bulky triisopropylsilyl (TIPS) ethynyl groups at the 9 and 10 positions. In procurement and material selection, this compound is prioritized over standard unsubstituted acenes due to its exceptional solubility in common organic solvents (such as toluene, chloroform, and tetrahydrofuran) and its ability to prevent face-to-face π-stacking in the solid state [1]. By enforcing a slip-stacked or 2D brick-work crystal packing, the bulky TIPS groups suppress aggregation-caused quenching (ACQ), thereby preserving high solid-state fluorescence and facilitating efficient charge transport[2]. Commercially, TIPS-anthracene serves as a high-performance triplet-triplet annihilation (TTA) annihilator, a metal-free organic photoredox catalyst for polymerizations, and a critical soluble building block for synthesizing hole-transporting materials (HTMs) in next-generation photovoltaics[3].
Substituting TIPS-anthracene with unsubstituted anthracene or other common derivatives like 9,10-diphenylanthracene (DPA) often leads to critical failures in solution processing and photophysical efficiency. Unsubstituted anthracene suffers from poor solubility and severe aggregation-caused quenching, making it entirely unsuitable for solution-cast thin films or high-concentration liquid assays [1]. While DPA is a standard benchmark for photon upconversion, it exhibits significantly lower triplet-triplet annihilation (TTA) efficiencies compared to TIPS-anthracene when paired with near-infrared sensitizers, limiting its utility in deep-tissue or low-energy solar applications [2]. Furthermore, in photopolymerization workflows, generic transition-metal catalysts (e.g., ruthenium or iridium complexes) introduce prohibitive costs, toxicity, and trace-metal contamination risks, whereas TIPS-anthracene provides a metal-free, highly reversible redox cycle that operates efficiently under mild aerobic conditions [3].
In near-infrared (NIR) to blue photon upconversion systems, the choice of annihilator dictates the maximum achievable quantum yield. When sensitized by PdTPBP in toluene, TIPS-anthracene demonstrates a remarkable TTA efficiency of 77 ± 3%, significantly outperforming structurally similar benchmark annihilators such as 9,10-bis(phenylethynyl)anthracene (BPEA) and 9,10-diphenylanthracene (DPA) [1]. This high efficiency is maintained despite a relatively small driving force for TTA (<0.32 eV), enabling a large anti-Stokes shift of 1.03 eV [1].
| Evidence Dimension | Triplet-Triplet Annihilation (TTA) Efficiency (ΦTTA) |
| Target Compound Data | 77 ± 3% |
| Comparator Or Baseline | BPEA (4.9%) and DPA (~50%) |
| Quantified Difference | 15.7-fold higher efficiency than BPEA and ~1.5-fold higher than DPA |
| Conditions | 1 mM annihilator concentration, sensitized by PdTPBP in degassed toluene under 635 nm / 785 nm excitation |
Selecting TIPS-anthracene maximizes upconversion brightness at lower excitation powers, which is critical for NIR-driven biological imaging and solar energy harvesting.
For industrial photopolymerization, replacing toxic and expensive transition metal catalysts with organic alternatives is a major procurement objective. TIPS-anthracene functions as a highly efficient organic photocatalyst in a three-component system (with an iodonium salt and a silane) for the ring-opening photopolymerization (ROP) of epoxides under soft LED irradiation[1]. It achieves approximately 70% epoxy conversion in the top 300 nm layer under aerobic conditions, demonstrating a catalytic reactivity and efficiency that closely rivals benchmark transition metal complexes like Ir(ppy)3 and Ru(bpy)32+ [1].
| Evidence Dimension | Catalytic reactivity and epoxy conversion rate |
| Target Compound Data | ~70% epoxy conversion under household LED/Xe lamp exposure |
| Comparator Or Baseline | Ir(ppy)3 and Ru(bpy)32+ (benchmark metal catalysts) |
| Quantified Difference | Achieves comparable polymerization profiles without the use of heavy metals |
| Conditions | Three-component photoinitiating system (TIPS-anthracene, diphenyl iodonium salt, silane) under air |
Allows manufacturers to eliminate heavy-metal toxicity and lower catalyst costs in UV/visible-cured resins and 3D printing formulations.
The synthesis of hole transporting materials (HTMs) for perovskite solar cells requires precursors that impart both high solubility and optimal energy levels. HTMs synthesized using a TIPS-anthracene core (e.g., PEH-16) achieve a power conversion efficiency (PCE) of 17.12%, which is highly competitive with the expensive benchmark Spiro-OMeTAD [1]. Furthermore, devices based on the TIPS-anthracene-derived HTM exhibited superior long-term ambient stability, retaining 98% of their initial efficiency over 1200 hours, outperforming the 97% retention of Spiro-OMeTAD under identical conditions[1].
| Evidence Dimension | Ambient device stability (efficiency retention over 1200 hours) |
| Target Compound Data | 98% retention (using TIPS-anthracene-derived HTM PEH-16) |
| Comparator Or Baseline | 97% retention (using benchmark Spiro-OMeTAD) |
| Quantified Difference | 1% absolute improvement in long-term stability, coupled with significantly lower synthesis costs |
| Conditions | Triple-cation perovskite solar cells under standard one sun illumination for 1200 hours |
Provides a highly soluble, cost-effective synthetic building block to replace Spiro-OMeTAD in scalable, stable perovskite solar cell manufacturing.
TIPS-anthracene is the right choice for formulating visible-light-curable resins, coatings, and 3D printing inks where transition metal toxicity (e.g., from Ruthenium or Iridium) must be avoided. Its reversible redox behavior and ability to generate free radicals under mild LED irradiation make it ideal for aerobic ring-opening polymerizations [1].
Due to its exceptional triplet-triplet annihilation (TTA) efficiency of ~77%, this compound is highly recommended as an annihilator in upconversion systems. It is particularly suited for deep-tissue optogenetics, photodynamic therapy, and solar energy harvesting where low-energy near-infrared light must be efficiently converted into higher-energy blue photons [2].
As a highly soluble, sterically hindered building block, TIPS-anthracene is a premium precursor for synthesizing advanced hole-transporting materials (HTMs) and active layers for OLEDs and OFETs. It allows chemists to design molecules that bypass the aggregation-caused quenching and poor film-forming properties typical of unsubstituted acenes [3].
Irritant